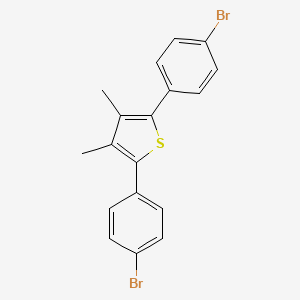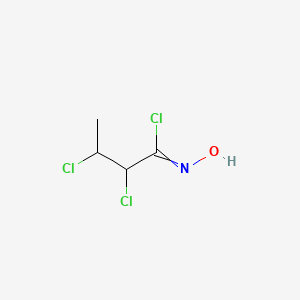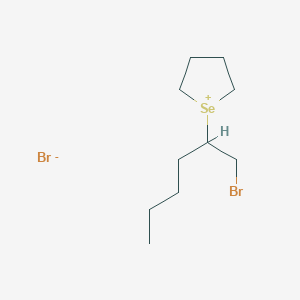
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is an organoselenium compound that features a selenolanium ion with a bromohexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide typically involves the reaction of 1-bromohexane with selenolanium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the selenium atom.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Products include hexanol, hexanenitrile, and hexylamines.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include selenides.
Applications De Recherche Scientifique
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide involves the interaction of the selenolanium ion with various molecular targets. The selenium atom can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of enzyme activity and cellular processes. The bromine atom can participate in nucleophilic substitution reactions, further contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromohexane: A simple alkyl bromide used in organic synthesis.
Selenolanium Salts: Compounds containing the selenolanium ion, used in various chemical reactions.
Hexyl Selenides: Compounds containing a hexyl group bonded to selenium, studied for their biological activity.
Uniqueness
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is unique due to the presence of both a bromohexyl group and a selenolanium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114310-81-5 |
|---|---|
Formule moléculaire |
C10H20Br2Se |
Poids moléculaire |
379.04 g/mol |
Nom IUPAC |
1-(1-bromohexan-2-yl)selenolan-1-ium;bromide |
InChI |
InChI=1S/C10H20BrSe.BrH/c1-2-3-6-10(9-11)12-7-4-5-8-12;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ROPOYPMIAASMFE-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CBr)[Se+]1CCCC1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


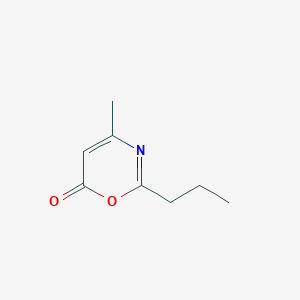
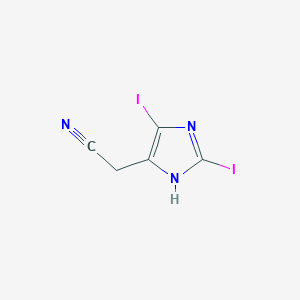
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
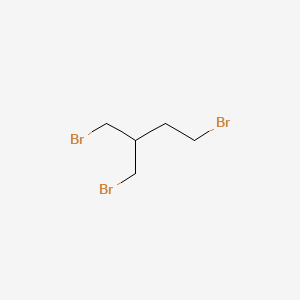
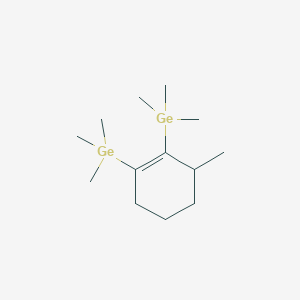
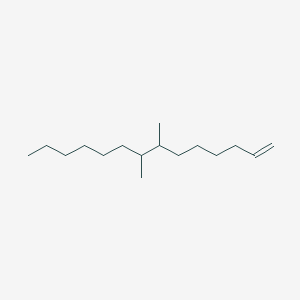
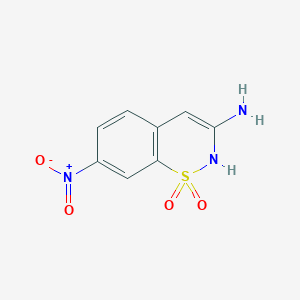
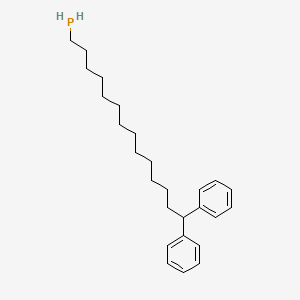
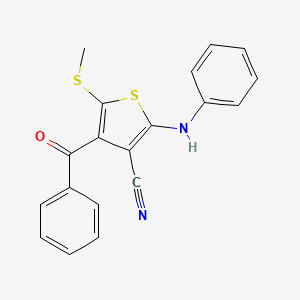
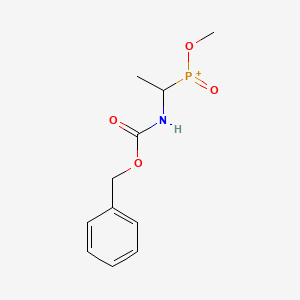
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
